Home > Products > Screening Compounds P63421 > 2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOPROPYLACETAMIDE
2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOPROPYLACETAMIDE -

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOPROPYLACETAMIDE

Catalog Number: EVT-4755208
CAS Number:
Molecular Formula: C13H17ClN2O3S
Molecular Weight: 316.80 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide, also known by its developmental code name AMG 879, is a small molecule compound that acts as a potent and selective inhibitor of the enzyme 5-lipoxygenase activating protein (FLAP). [] It belongs to the class of oxadiazole-containing FLAP inhibitors and has been investigated for its potential therapeutic benefits in inflammatory diseases, particularly psoriasis and psoriatic arthritis. []

Molecular Structure Analysis

While the provided literature does not offer a dedicated analysis of the molecular structure of N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide, it does mention that structure-guided drug design techniques were employed during its development. [] This suggests that the molecule's three-dimensional structure and its interactions with FLAP were carefully considered during the design process.

Mechanism of Action

N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide exerts its biological activity by selectively inhibiting FLAP. [] FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, lipid mediators involved in inflammatory responses. By inhibiting FLAP, this compound disrupts the production of leukotrienes, thus mitigating inflammation.

Physical and Chemical Properties Analysis

The provided literature highlights that N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide (BI 665915) possesses an excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile. [] This indicates favorable absorption, distribution, metabolism, and excretion properties across different species. Additionally, the compound is predicted to have low human clearance, suggesting a longer duration of action in the body.

Applications

The primary application of N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide in scientific research is as a tool to investigate the role of FLAP and leukotrienes in inflammatory diseases. [] Specifically, it has been explored in preclinical studies for its potential in treating:

  • Psoriasis: A chronic inflammatory skin condition. []
  • Psoriatic arthritis: An inflammatory arthritis associated with psoriasis. []

In murine ex vivo whole blood studies, N-(4-chlorobenzyl)-N-cyclopropyl-N-(methylsulfonyl)glycinamide demonstrated a dose-dependent inhibition of LTB4 production, a key leukotriene involved in inflammation. [] This finding supports its potential as an anti-inflammatory agent.

(E)-N'-((1-(4-chlorobenzyl)-1H-indol-3-yl)methylene)-2-(4-oxoquinazolin-3(4H)-yl)acetohydrazides (5a-m)

  • Compound Description: This series of thirteen compounds were designed as potential anticancer agents activating procaspase-3. Compound 5e specifically, exhibited potent cytotoxicity against various cancer cell lines (SW620, PC-3, NCI-H23), exceeding the potency of PAC-1 and oncrasin-1. []
  • Relevance: While structurally distinct from N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, these compounds share a common theme of incorporating a 4-chlorobenzyl moiety and exploring its impact on biological activity. The research highlights how modifications around this group can significantly affect potency against specific targets, in this case, procaspase-3. []

5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

  • Compound Description: This compound was synthesized and evaluated for anticancer activity as part of a 1H-1,2,3-triazole-4-carboxamide library. Its crystal structure revealed a specific orientation of the cyclopropyl ring relative to the benzene and triazole rings. []
  • Relevance: This compound highlights the presence of a cyclopropyl group in a molecule explored for anticancer properties. While the core structure differs significantly from N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, the use of cyclopropyl within a medicinal chemistry context focusing on anticancer activity presents a point of connection. []

Sodium p‐benzyl‐4‐[1‐oxo‐2‐(4‐chlorobenzyl)‐3‐phenylpropyl]phenyl phosphonate (N‐0164)

  • Compound Description: N-0164 is a prostaglandin antagonist studied for its ability to block contractions induced by prostaglandins E2 and F2α. It showed efficacy in various smooth muscle preparations and inhibited prostaglandin-induced effects in vivo. [, ]
  • Relevance: N-0164 is structurally similar to N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide, both containing a 4-chlorobenzyl group. This emphasizes the importance of this moiety in interacting with biological targets, albeit in different therapeutic areas. The studies on N-0164 provide insights into the potential pharmacological effects and behavior of compounds bearing this specific group. [, ]

2-[4-(3-{(r)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)

  • Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor. Its development involved optimizing binding potency, functional activity, and pharmacokinetic properties. []
  • Relevance: The presence of a cyclopropyl group within BI 665915 draws a parallel to its presence in N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. While the overall structures are distinct, this shared feature emphasizes the potential utility of cyclopropyl groups in medicinal chemistry, potentially for influencing conformation and overall activity. []

(E)-1-(4-Chlorobenzyl)-N'-Benzylidene-5-Bromo-1h-Indole-2-Carbohydrazides

  • Compound Description: This series of compounds was synthesized and evaluated for cytotoxic activity against Peripheral Blood Mononuclear Cells (PBMCs). Several compounds, including 6b, 6c, 6f, 6h, and 6j, exhibited promising activity. []
  • Relevance: The presence of a 4-chlorobenzyl group in these compounds directly links them to N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. This structural similarity, despite differences in other parts of the molecules, highlights the relevance of this group in conferring biological activity, potentially through interactions with specific targets. []
  • Compound Description: This compound, characterized by single-crystal X-ray diffraction, exhibited both aphicidal and antifungal activities. []
  • Relevance: This compound shares the 4-chlorobenzyl group with N~2~-(4-chlorobenzyl)-N~1~-cyclopropyl-N~2~-(methylsulfonyl)glycinamide. Its presence in a compound with demonstrable biological activity reinforces the potential of this moiety to be incorporated into structures targeting various biological systems. []

Properties

Product Name

2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}-N-CYCLOPROPYLACETAMIDE

IUPAC Name

2-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-cyclopropylacetamide

Molecular Formula

C13H17ClN2O3S

Molecular Weight

316.80 g/mol

InChI

InChI=1S/C13H17ClN2O3S/c1-20(18,19)16(9-13(17)15-12-6-7-12)8-10-2-4-11(14)5-3-10/h2-5,12H,6-9H2,1H3,(H,15,17)

InChI Key

DOEXKIVEIQXFLS-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CC2

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2CC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.